Fmoc-Val-ODhbt
Description
Properties
CAS No. |
109636-27-3 |
|---|---|
Molecular Formula |
C43H38O6P2 |
Synonyms |
Fmoc-Val-ODhbt |
Origin of Product |
United States |
Synthetic Methodologies Utilizing Fmoc Val Odhbt in Advanced Organic Synthesis
Application in Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS), particularly the Fmoc/tBu strategy, is a widely utilized methodology for the synthesis of peptides. researchgate.netresearchgate.netscielo.org.mx Fmoc-Val-ODhbt, as an activated form of Fmoc-Val-OH, is relevant in this context, either as a pre-activated coupling agent or generated in situ through the reaction of Fmoc-Val-OH with activating reagents like DEPBT in the presence of a base such as DIPEA. google.comgoogle.comgoogleapis.com
Optimization of Coupling Conditions for this compound Integration
Optimizing coupling conditions is essential in SPPS to ensure high yields and minimize side reactions. For activated esters like this compound, or when using in situ ODhbt activation, key parameters include the choice of solvent system, reagent equivalence, and reaction time.
The solvent system plays a crucial role in SPPS by influencing the swelling of the solid support, the solubility of reagents, and the kinetics of the coupling reaction. Common solvents in Fmoc-SPPS include DMF and NMP, in which Fmoc-Val-OH is easily dissolved. advancedchemtech.compeptide.com Research has also explored the use of alternative "green" solvents and solvent mixtures for SPPS, evaluating their effects on parameters such as resin swelling and amino acid solubility. For instance, studies have investigated the solubility of Fmoc-Val-OH in various green solvent mixtures, noting differences in dissolution depending on the mixture composition. unibo.it The efficiency of coupling with activated esters can be influenced by the solvent's ability to solvate the reactants and facilitate the reaction at the resin-bound peptide chain.
The molar ratio of the activated amino acid derivative (this compound or Fmoc-Val-OH with activating reagents) to the free amine groups on the resin is a critical factor in achieving complete coupling. Typical protocols in SPPS utilize molar ratios of amino acid derivatives to resin-bound amine groups ranging from 0.4 to 3.0. google.comgoogle.comgoogleapis.com The reaction time for coupling can vary significantly, commonly ranging from 1 to 74 hours, depending on the amino acid, the coupling reagents used, the solvent, and the peptide sequence being synthesized. google.comgoogle.comgoogleapis.com Optimization studies often involve evaluating different reagent equivalents and reaction times to determine the optimal conditions for efficient coupling of each amino acid residue, including valine activated as the ODhbt ester. In some cases, adding a second portion of activating agent or base after an initial reaction period can be advantageous to drive the coupling to completion. google.comgoogleapis.com
Data on the kinetics of Fmoc removal from Fmoc-Val-OH using different concentrations of piperidine (B6355638) in DMF highlight the importance of reaction time and base concentration for efficient deprotection, a step preceding coupling in Fmoc-SPPS. researchgate.netresearchgate.netscielo.org.mx While this specifically relates to deprotection, it underscores the general principle of optimizing reaction parameters in SPPS.
An illustrative representation of deprotection kinetics could be presented in a table format:
| Piperidine Concentration in DMF (% v/v) | Reaction Time (min) | Fmoc Removal (%) |
| 1% | 1 | 5.2 |
| 1% | 3 | 33.4 |
| 1% | 5 | 49.6 |
| 2% | 1 | 12.9 |
| 2% | 3 | 63.3 |
| 2% | 5 | 87.9 |
| 5% | 3 | >99 |
| 20% | 3 | >99 |
Note: This table is illustrative, based on data regarding Fmoc-Val-OH deprotection kinetics researchgate.netresearchgate.netscielo.org.mx, and demonstrates the type of data relevant to optimizing reaction parameters in SPPS.
Similarly, a table summarizing typical coupling conditions could be structured as follows:
| Parameter | Typical Range in SPPS (including ODhbt activation) |
| Amino Acid:Amine Ratio | 0.4 - 3.0 equivalents |
| Reaction Time | 1 - 74 hours |
| Temperature | Room Temperature (optimization possible) |
| Coupling Reagents | Various (e.g., DEPBT/DIPEA for ODhbt) google.comgoogle.comgoogleapis.com |
| Solvents | DMF, NMP, mixtures advancedchemtech.compeptide.comunibo.it |
Note: This table provides general ranges based on SPPS practices and mentions of ODhbt activation google.comgoogle.comgoogleapis.com. Specific optimal conditions vary widely.
Mitigation of Peptide Aggregation in this compound Mediated SPPS
Peptide aggregation on the solid support is a known challenge in SPPS, particularly when synthesizing sequences containing hydrophobic or aggregation-prone amino acids like valine. Aggregation can hinder the access of reagents to the growing peptide chain, leading to incomplete coupling and reduced yields. While specific strategies directly linking the use of this compound to aggregation mitigation were not prominently found in the search results, general approaches to mitigate aggregation in SPPS involving hydrophobic residues like valine are relevant. These strategies can include reducing the resin load, using alternative solvents or solvent additives that improve peptide solvation, or employing pseudoproline dipeptides to disrupt secondary structure formation. google.comgoogle.com The efficiency of the coupling step mediated by this compound, influenced by the factors discussed in Section 2.1.2, can indirectly impact aggregation by ensuring rapid and complete coupling, thus minimizing the presence of truncated or aggregation-prone intermediates.
Application in Solution-Phase Peptide Synthesis (LPPS)
Based on the available search results, the primary application discussed for Fmoc-protected valine derivatives, including the context of activated esters like ODhbt, is in Solid-Phase Peptide Synthesis (SPPS). Information specifically detailing the widespread or unique application of pre-formed this compound in Solution-Phase Peptide Synthesis (LPPS) was not a significant focus of the retrieved literature. LPPS often employs different coupling strategies and protecting group schemes compared to Fmoc-SPPS, although activated esters can also be utilized in solution-phase couplings.
Employment in Segment Condensation Strategies
Segment condensation, a convergent approach in peptide synthesis, involves the coupling of pre-synthesized peptide fragments to form a larger peptide chain. Fmoc-amino acid active esters, including this compound, can be utilized in such strategies. In this context, an activated peptide segment bearing a C-terminal ODhbt ester, potentially prepared using this compound as the C-terminal amino acid derivative during segment synthesis, can be coupled with another peptide segment containing a free N-terminus. The inherent reactivity of the ODhbt ester promotes efficient amide bond formation between the two fragments. The use of pre-activated amino acid derivatives like this compound can be advantageous in solution-phase segment condensation, offering controlled reactivity. Research has explored the use of ODhbt esters in peptide coupling reactions fengchengroup.com. While specific detailed studies solely on this compound in segment condensation are not extensively documented in the immediate search results, the general application of Fmoc-amino acid active esters, including ODhbt esters, in both solid-phase and solution-phase coupling supports its potential utility in segment condensation approaches fengchengroup.comsigmaaldrich.comnih.govnih.gov.
Considerations for Preparative and Large-Scale Syntheses
The application of this compound in preparative and large-scale syntheses necessitates careful consideration of several factors, including the stability and handling of the activated ester, reaction efficiency, and purification. Active esters, while reactive for coupling, can be susceptible to hydrolysis or other side reactions if not handled properly, which can impact yield and purity in large-scale operations. The synthesis of this compound typically involves the reaction of Fmoc-Val-OH with HODhbt in the presence of a coupling agent, such as thionyl chloride (SOCl2) fengchengroup.com. The crystalline nature reported for this compound (mp 116-117 °C) fengchengroup.com is generally favorable for handling and purification in larger quantities compared to less stable activated forms.
Table 1: Physical Properties of this compound and Related Activated Esters
| Compound | Yield (%) | mp (°C) | [α]D (c 1, Solvent) | Reference |
| This compound | 94 | 116-117 | -124.8 (DMF) | fengchengroup.com |
| Fmoc-Ile-ODhbt | 89 | 121-123 | -109.5 (DMF) | fengchengroup.com |
| Fmoc-Phe-ODhbt | 97 | 196-199 | -109.7 (DMF) | fengchengroup.com |
| Fmoc-Val-OPfp | 91 | 120-121 | -23.1 (CHCl3) | fengchengroup.com |
Orthogonal Protecting Group Strategies in Conjunction with this compound
Orthogonal protecting group strategies are fundamental in complex organic synthesis, particularly in peptide synthesis, allowing for the selective deprotection of specific functional groups without affecting others. The Fmoc group is a cornerstone of one such strategy, being selectively removed by mild bases while remaining stable under acidic conditions.
Compatibility with Acid-Labile Side-Chain Protecting Groups
The Fmoc protecting group on the α-amino terminus is highly compatible with acid-labile protecting groups commonly used for amino acid side chains in peptide synthesis, such as the tert-butyl (tBu) group for carboxylic acids (e.g., Asp(OtBu), Glu(OtBu)), alcohols (e.g., Ser(tBu), Thr(tBu)), and amines (e.g., Lys(Boc)), and the trityl (Trt) group for His, Asn, Gln, and Cys scbt.comguidechem.com. The acid stability of the Fmoc group ensures that these side-chain protecting groups remain intact during the repetitive coupling and Fmoc deprotection cycles, which typically employ a base like piperidine. When this compound is used in peptide synthesis, the Fmoc group provides the necessary temporary N-terminal protection that is compatible with these acid-labile side-chain protecting groups. The final cleavage of the peptide from a solid support and the removal of the acid-labile side-chain protecting groups are typically performed concurrently using strong acids like trifluoroacetic acid (TFA).
Integration with Other Base-Labile Protecting Groups
While the Fmoc group is removed by mild bases, its integration with other base-labile protecting groups requires careful consideration to avoid unintended deprotection. Protecting groups such as Alloc (allyloxycarbonyl) are also base-labile, typically removed by palladium(0) catalysis under mild conditions. The compatibility of this compound with other base-labile groups depends on the relative lability of the groups and the specific basic conditions used for Fmoc removal. Stronger bases or prolonged exposure to base could potentially lead to the cleavage of other base-labile functionalities or protecting groups present in the molecule. Therefore, when synthesizing peptides or molecules containing multiple base-labile groups, the deprotection conditions for the Fmoc group must be carefully optimized to ensure selective removal. Research has explored the orthogonality of Fmoc with other protecting groups, highlighting the need for controlled conditions when other base-sensitive groups are present.
Mechanistic and Kinetic Investigations of Fmoc Val Odhbt Mediated Coupling Reactions
Elucidation of Amide Bond Formation Pathways
The primary pathway for amide bond formation mediated by Fmoc-Val-ODhbt involves a nucleophilic acyl substitution mechanism.
Nucleophilic Acyl Substitution Mechanisms Involving ODhbt Esters
Nucleophilic acyl substitution is a fundamental reaction in organic chemistry involving the attack of a nucleophile on the carbonyl carbon of an acyl compound, followed by the expulsion of a leaving group byjus.comvanderbilt.edumasterorganicchemistry.comchemistrytalk.orglibretexts.org. In the context of this compound, the acyl compound is the activated ester, and the nucleophile is typically the free amino group of the growing peptide chain or the amino acid being coupled.
The mechanism generally involves two main steps:
Nucleophilic Attack: The amino group attacks the electrophilic carbonyl carbon of the this compound ester, forming a tetrahedral intermediate. byjus.comvanderbilt.edumasterorganicchemistry.comlibretexts.org
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ODhbt group as a leaving group. byjus.comvanderbilt.edumasterorganicchemistry.comlibretexts.org
This process results in the formation of a new amide bond between the valine residue and the incoming amino component, with the release of the Dhbt moiety.
Role of the Dhbt Leaving Group in Reaction Kinetics
The nature of the leaving group significantly influences the rate of nucleophilic acyl substitution reactions. A good leaving group is typically a weak base, as its conjugate acid has a low pKa. The Dhbt (1-oxo-2-hydroxydihydrobenzotriazine) group is known to be an effective leaving group in peptide coupling reactions vulcanchem.comuniurb.it. Its efficacy is attributed to its ability to stabilize the negative charge that develops during the leaving group expulsion step.
The electronic properties of the Dhbt group facilitate the displacement during the nucleophilic attack by the amino component. vulcanchem.com This enhanced reactivity of ODhbt esters compared to other activated species, such as pentafluorophenyl (OPfp) esters, makes them valuable for challenging coupling steps or when increased reactivity is required. vulcanchem.com
Kinetic Profiling of this compound Coupling Reactions
Kinetic studies provide valuable insights into the reaction rates and the factors that influence them. Profiling the kinetics of this compound coupling reactions helps in optimizing reaction conditions for efficient peptide synthesis.
Determination of Rate Constants under Varied Reaction Conditions
The rate of the coupling reaction is influenced by several factors, including the solvent, temperature, concentration of reactants, and the presence of additives. While specific rate constants for this compound under various conditions were not extensively detailed in the provided search results, studies on similar activated esters and coupling reagents highlight the importance of these parameters core.ac.uk.
Generally, the rate of nucleophilic acyl substitution is dependent on the concentration of both the activated ester and the nucleophile (the amine component). The reaction typically follows second-order kinetics, first-order with respect to each reactant.
Data on comparative reactivity of different activated esters can provide context. For instance, studies comparing ODhbt esters with OPfp esters suggest that ODhbt esters exhibit superior reactivity in certain peptide synthesis scenarios vulcanchem.com.
Table 1: Comparative Reactivity of Activated Esters (Illustrative)
| Activated Ester | Relative Reactivity | Notes |
| This compound | High | Effective leaving group |
| Fmoc-Val-OPfp | Moderate | Commonly used, but potentially less reactive than ODhbt vulcanchem.com |
| Other Esters | Varied | Depends on the leaving group's properties |
Analysis of Activation Energies and Transition States
Investigating activation energies and transition states provides a deeper understanding of the reaction pathway and the energy barrier that must be overcome for the reaction to occur. While explicit data on the activation energy and transition state of this compound coupling were not found, the general principles of nucleophilic acyl substitution apply.
The transition state for the nucleophilic attack step typically involves a four-center or a concerted process where the nucleophile approaches the carbonyl carbon, and the leaving group begins to depart. The stability of this transition state is influenced by electronic and steric factors. A better leaving group lowers the energy of the transition state, thus increasing the reaction rate.
Theoretical calculations and experimental techniques like variable-temperature kinetics can be employed to determine activation energies and gain insights into the transition state structure.
Investigation of Side Reaction Pathways and Their Suppression
While the primary goal is amide bond formation, side reactions can occur during peptide coupling, leading to impurities and reduced yields. Investigating these pathways is essential for developing strategies to suppress them.
Potential side reactions in Fmoc-based peptide synthesis using activated esters like this compound include:
Racemization: Chirality at the α-carbon of the amino acid can be lost, leading to the formation of epimers. This is a significant concern, particularly with activated esters. The mechanism often involves the formation of an oxazolone (B7731731) intermediate. uniurb.itluxembourg-bio.comrsc.org
Diketopiperazine Formation: This occurs when the deprotected N-terminal amino group of a dipeptide or a peptide attacks the activated ester of the C-terminal amino acid, forming a cyclic dimer. This is particularly prevalent with proline at the C-terminus. uniurb.itiris-biotech.de
Over-activation or Decomposition of the Activated Ester: The activated ester can react with the solvent or other components in the reaction mixture, leading to its decomposition before it can react with the intended amine.
Reactions involving Side-Chain Functional Groups: If not adequately protected, reactive side chains of certain amino acids can participate in side reactions. researchgate.netpeptide.com
Strategies to suppress side reactions often involve:
Optimization of Coupling Conditions: Careful control of reaction time, temperature, and concentration can minimize side reactions.
Use of Additives: Certain additives, such as HOBt or HOAt derivatives, can be used with some coupling reagents to suppress racemization and improve coupling efficiency, although the direct use of such additives with pre-formed ODhbt esters might be less common compared to in situ activation methods. uniurb.itthieme-connect.deacs.orgsigmaaldrich.com However, the Dhbt group itself is related to HOBt (1-hydroxybenzotriazole), a common additive used to enhance coupling and suppress racemization when using carbodiimides. uniurb.itthieme-connect.deacs.org
Choice of Protecting Groups: Appropriate orthogonal protecting groups for the amino acid side chains are crucial to prevent their involvement in unwanted reactions. peptide.comgoogle.combachem.com
Minimizing Reaction Time: Shorter reaction times can help reduce the extent of slower side reactions.
While the search results did not provide specific data on side reactions directly related to this compound, the general principles and common side reactions in Fmoc SPPS with activated esters are well-documented. iris-biotech.de
Analysis of Racemization Propensity During Coupling
Racemization is a significant concern in peptide synthesis, particularly when coupling amino acids with chiral centers, as it can lead to the formation of undesired epimers and reduce the purity of the final peptide product. Racemization typically occurs through the formation of an oxazolone intermediate, which can rapidly epimerize. bachem.comthieme-connect.de The propensity for racemization is influenced by the amino acid being coupled, the coupling reagent, additives, solvent, temperature, and the presence of a base. bachem.comthieme-connect.de
While specific data on the racemization propensity directly mediated by pre-formed this compound is not extensively detailed in the provided search results, general principles of peptide coupling and activated esters offer insights. Activated esters, including ODhbt esters, can be involved in racemization pathways. thieme-connect.de The addition of certain additives, such as HOBt or HOAt, is known to suppress racemization in carbodiimide-mediated couplings by reacting with the O-acylisourea intermediate to form a less racemizing active ester. bachem.comthieme-connect.depeptide.comthermofisher.com HOAt has been shown to reduce the loss of chiral integrity by up to 50% compared to HOBt. thermofisher.com
Studies on racemization often involve analyzing the stereochemical purity of the resulting peptide bond. Factors such as the steric hindrance of the amino acid and the reaction conditions play a crucial role. Valine, being a β-branched amino acid, can be prone to racemization under certain coupling conditions.
Formation of Undired Byproducts (e.g., N-acylureas, diketopiperazines, aspartimides)
Peptide synthesis mediated by coupling reagents and activated esters can lead to the formation of various undesired byproducts, impacting yield and purity.
N-acylureas: N-acylureas are stable, unreactive compounds that can form during carbodiimide-mediated couplings due to an O-N migration of the activated carboxyl function. bachem.comthieme-connect.depeptide.com This side reaction competes with the desired peptide bond formation, leading to incomplete coupling. fiveable.me The formation of N-acylureas is influenced by temperature and the coupling behavior of the amino function. bachem.com Utilizing additives like HOBt or HONSu can minimize N-acylurea formation by forming a more reactive active ester that reacts faster than the rearrangement to the N-acylurea. peptide.com While this compound is a pre-formed active ester, its formation often involves carbodiimides, making N-acylurea formation a potential issue during the activation step. The difficult separation of N-acylurea byproduct from the desired coupling product is a significant problem in solution phase synthesis. thieme-connect.de
Diketopiperazines: Diketopiperazine (DKP) formation is a common side reaction, particularly prevalent in Fmoc-based syntheses at the dipeptide stage, especially when proline or other secondary amino acids are the N-terminal residue on the resin. peptide.comiris-biotech.degoogle.comacs.orgnih.gov It occurs through an intramolecular aminolysis reaction where the deprotected N-terminal amino group attacks the penultimate amide bond, leading to the cleavage of a cyclic diketopiperazine and a truncated peptide. peptide.comiris-biotech.deacs.orgnih.gov While this compound is used to couple valine, DKP formation would typically involve the cleavage of the newly formed dipeptide from the resin if the C-terminal amino acid is susceptible, or cyclization of the first two amino acids if the synthesis is carried out in solution or on certain resin types. iris-biotech.degoogle.com The extent of DKP formation is sequence-dependent and favored by alkaline conditions used for Fmoc deprotection. iris-biotech.deacs.org
Aspartimides: Aspartimide formation is a significant challenge in the synthesis of peptides containing aspartic acid, particularly at Asp-X sequences where X is typically Gly, Ala, or Ser. peptide.comiris-biotech.debiotage.comiris-biotech.de It involves the cyclization between the aspartic acid side chain β-carboxyl group and the backbone amide nitrogen. iris-biotech.deiris-biotech.deacs.org This cyclic aspartimide can then undergo rapid epimerization and ring-opening by hydrolysis or base, leading to a mixture of α- and β-aspartyl peptides and piperidides. iris-biotech.deacs.org Aspartimide formation is catalyzed by both acids and bases and is especially pronounced in Fmoc-based SPPS due to the use of piperidine (B6355638) for deprotection. iris-biotech.deacs.orgacs.org While the article focuses on this compound, the formation of aspartimides is a general side reaction in peptide synthesis that would be relevant if the peptide sequence being synthesized contains aspartic acid residues.
Strategies for Byproduct Mitigation and Stereochemical Control
Minimizing byproduct formation and controlling stereochemistry are critical for obtaining high-purity peptides. Several strategies are employed in peptide synthesis, some of which are relevant when using activated esters like this compound:
Additives: The use of additives such as HOBt, HOAt, or Oxyma Pure is strongly recommended in carbodiimide-mediated couplings to enhance reactivity and reduce the formation of epimers and N-acylureas. bachem.compeptide.com These additives form activated esters that are less prone to racemization and rearrangement. peptide.com
Solvent and Temperature Control: Racemization is favored at higher temperatures and in polar solvents like DMF. thieme-connect.de Conducting couplings at lower temperatures can help minimize racemization and N-acylurea formation. bachem.comthieme-connect.de
Base Selection: The choice of base can influence racemization. Using bulky tertiary amines like ethyldiisopropylamine (DIPEA) or N-methylmorpholine (NMM) can partly circumvent racemization issues compared to less hindered bases like triethylamine. bachem.comthieme-connect.de For sequences prone to racemization, weaker bases like sym.-collidine have been recommended. bachem.com
Amino Acid Protecting Groups: For aspartimide-prone sequences (Asp-Gly, Asp-Ala, Asp-Ser), using bulky ester derivatives for the aspartic acid side chain can increase steric hindrance and reduce cyclization. iris-biotech.debiotage.comiris-biotech.de Auxiliary protecting groups like 2,4-dimethoxybenzyl (Dmb) on the amide nitrogen of the residue following aspartic acid can also prevent aspartimide formation. peptide.comiris-biotech.deiris-biotech.de
Modified Deprotection Conditions: Modifying Fmoc deprotection conditions can mitigate byproduct formation. Adding HOBt to the piperidine solution can reduce aspartimide formation. peptide.combiotage.com Using alternative bases like piperazine (B1678402) or a mixture of piperazine and DBU has been shown to reduce DKP formation significantly compared to piperidine. iris-biotech.deacs.orgrsc.org
Pre-formed Activated Esters: Using pre-formed and purified activated esters, such as this compound, can offer better control over the coupling reaction compared to in situ activation methods, potentially reducing side reactions that occur during the activation step itself. bachem.com
While the search results provide general strategies applicable to peptide synthesis involving activated esters, specific studies detailing the optimization of coupling conditions specifically for this compound to minimize racemization and byproduct formation were not found. However, the principles outlined for similar activated esters and coupling methods are likely applicable.
Data Table Examples (Illustrative - based on general peptide synthesis principles, not specific this compound data from searches):
Since specific quantitative data for this compound regarding racemization and byproduct formation under varying conditions was not found in the search results, the following tables illustrate the type of data that would be relevant to include if available from experimental studies.
Table 1: Effect of Coupling Conditions on Racemization (Illustrative)
| Coupling Reagent/Method | Additive | Solvent | Temperature (°C) | Racemization (%) |
| This compound + Amine | None | DMF | 25 | Data Needed |
| This compound + Amine | HOBt | DMF | 25 | Data Needed |
| This compound + Amine | HOAt | DMF | 25 | Data Needed |
| This compound + Amine | None | NMP | 25 | Data Needed |
| This compound + Amine | None | DMF | 0 | Data Needed |
Table 2: Byproduct Formation under Different Fmoc Deprotection Conditions (Illustrative - assuming synthesis of an Asp-containing peptide sequence using this compound in a previous step)
| Deprotection Reagent | Solvent | Aspartimide (%) | Diketopiperazine (%) |
| 20% Piperidine | DMF | Data Needed | Data Needed |
| 20% Piperidine + HOBt | DMF | Data Needed | Data Needed |
| 5% Piperazine | DMF | Data Needed | Data Needed |
| 5% Piperazine + DBU | NMP | Data Needed | Data Needed |
Table 3: Effect of Asp Side Chain Protection on Aspartimide Formation (Illustrative - assuming synthesis of a peptide sequence containing Asp using this compound in a previous step)
| Asp Side Chain Protecting Group | Deprotection Reagent | Aspartimide (%) |
| OtBu | 20% Piperidine | Data Needed |
| OBn | 20% Piperidine | Data Needed |
| Bulkier Ester | 20% Piperidine | Data Needed |
Scope and Advanced Applications of Fmoc Val Odhbt in Complex Molecular Architectures
Synthesis of Challenging Peptide Sequences
The synthesis of peptides, especially those with complex sequences, can be challenging due to factors such as steric hindrance and the propensity of certain sequences to aggregate. Activated esters like Fmoc-Val-ODhbt are utilized to enhance coupling efficiency in such difficult scenarios.
Facilitating Coupling of Sterically Hindered Valine Residues
Valine, with its branched isopropyl side chain at the β-carbon, is considered a sterically hindered amino acid. Incorporating such residues into a growing peptide chain during SPPS can lead to slow or incomplete coupling reactions when using less reactive amino acid derivatives or coupling reagents. This compound, as a pre-activated ester, offers enhanced reactivity that can overcome the steric challenges associated with valine.
Research has investigated the efficiency of various activated Fmoc-Val esters in solid-phase peptide synthesis. A study comparing the incorporation efficiency of different Fmoc-Val active esters noted that the Dhbt ester showed favorable activity. In a comparative test, the Dhbt ester achieved 82.3% incorporation, compared to 95.0% for the 2,4-Dinitrophenol ester and 56.3% for the Pentafluorophenol ester under specific conditions. This suggests that the Dhbt leaving group confers sufficient activation to promote efficient coupling of the sterically demanding valine residue.
| Fmoc-Val Ester Component | State | Incorporation (%) |
| 2,4-Dinitrophenol | yellow crystals | 95.0 |
| 3-hydroxy-1,2,3-benzotriazin-4-one | off-white needles | 82.3 |
| Pentafluorophenol | white crystals | 56.3 |
Table 1: Comparative Incorporation Efficiency of Various Fmoc-Val Active Esters in a Solid-Phase Peptide Synthesis Test.
Addressing Sequences Prone to Intra- and Inter-chain Aggregation
Peptide chain aggregation on the solid support is a significant challenge in SPPS, particularly during the synthesis of hydrophobic or β-sheet-forming sequences. Aggregation can hinder the access of incoming reagents to the reactive sites, leading to incomplete couplings, failed deprotections, and the formation of truncated or deletion peptides. Sequences containing repetitive or clustered hydrophobic residues like valine are particularly susceptible to aggregation.
The use of highly active amino acid derivatives can help to mitigate aggregation issues by driving the coupling reaction towards completion even when the peptide chains are partially aggregated. While general strategies to address aggregation include solvent optimization, temperature control, and the use of pseudoproline dipeptides or backbone protection, the intrinsic reactivity of the activated amino acid building block is also a critical factor.
This compound has been utilized in the synthesis of peptide sequences known to be challenging due to aggregation. In the synthesis of the acyl carrier protein decapeptide sequence, which contains residues that can lead to aggregation, this compound was employed for the final coupling step. The successful incorporation of valine in this sequence, even in a step where significant hindrance due to internal aggregation was expected, highlights the utility of using an activated ester like this compound to overcome such synthetic difficulties. The photometric monitoring of the coupling reaction, which tracks the release of the Dhbt leaving group, allows for real-time assessment of the reaction progress and confirmation of completion, even in potentially aggregating sequences.
Incorporation of Non-Standard Amino Acids and Peptide Mimetics
While this compound is an activated form of a standard proteinogenic amino acid, the broader field of peptide synthesis involves the incorporation of non-standard amino acids and the construction of peptidomimetics and azapeptides. These modifications can impart desired properties such as increased stability or altered biological activity. The Fmoc strategy is commonly employed for the synthesis of these modified structures. However, specific detailed research findings on the unique advantages or specific synthetic routes utilizing this compound for the incorporation of modified valine derivatives or its specific role in the synthesis of peptidomimetic and azapeptide architectures were not found in the consulted literature.
Synthetic Routes to Peptides Containing Modified Valine Derivatives
Specific information detailing synthetic routes that uniquely benefit from the use of this compound for incorporating modified valine derivatives was not found in the consulted literature.
Integration into Peptidomimetic and Azapeptide Architectures
Specific detailed research findings on the distinct role or advantage of using this compound in the integration of valine-related structures into peptidomimetic or azapeptide architectures were not found in the consulted literature. While Fmoc-protected aza-amino acid building blocks are used in azapeptide synthesis, the specific application of this compound in this context was not evident.
Role in Macrocyclization and Chemoselective Ligation Methodologies
Applications in Intramolecular Amide Bond Formation
While this compound is primarily utilized as a building block for the stepwise synthesis of linear peptides via intermolecular amide bond formation, its properties are relevant in the context of synthesizing peptides destined for intramolecular cyclization or in understanding side reactions involving intramolecular amide bond formation during SPPS. Intramolecular cyclization, such as the formation of diketopiperazines (DKP), is a known side reaction in SPPS, particularly prevalent at dipeptide sequences involving C-terminal proline or glycine (B1666218) after Fmoc deprotection. cymitquimica.comprecisepeg.com The efficiency and speed of the coupling reaction mediated by activated amino acid derivatives can influence the extent of such side reactions. Rapid coupling, characteristic of ODhbt esters, generally favors the desired intermolecular reaction over undesired intramolecular processes like DKP formation from the deprotected N-terminus attacking the activated ester of the incoming amino acid or the ester linkage to the resin. cymitquimica.com
This compound is used to incorporate Valine residues into linear peptide sequences. These linear precursors can subsequently undergo controlled intramolecular cyclization in solution or on the solid support to form cyclic peptides. The successful synthesis of the linear peptide with high purity and yield using efficient coupling reagents like this compound is a critical prerequisite for achieving good yields in the subsequent cyclization step. Research on cyclic peptide synthesis often involves the preparation of linear peptides using standard Fmoc-SPPS protocols with activated amino acids before performing a separate cyclization reaction.
Strategies for Site-Specific Bioconjugation and Peptide-Drug Conjugate (PDC) Synthesis
This compound plays a role in the synthesis of peptides intended for site-specific bioconjugation or as components of Peptide-Drug Conjugates (PDCs). PDCs typically consist of a targeting peptide, a cleavable or non-cleavable linker, and a cytotoxic drug. Valine-containing sequences, such as Val-Ala, are frequently incorporated into cleavable linkers designed to be recognized and cleaved by specific enzymes, such as cathepsin B, within target cells.
In this context, this compound serves as a standard activated amino acid building block during the Fmoc-based SPPS of the peptide linker or the targeting peptide component of the PDC. Its efficient coupling ensures the accurate and high-yield incorporation of Valine into the growing peptide chain. Site-specific bioconjugation strategies often rely on introducing specific functional groups (e.g., cysteine residues for thiol chemistry, modified amino acids) at defined positions within the peptide sequence during SPPS. This compound is used alongside other protected and activated amino acids to assemble the peptide backbone containing these strategically placed residues. The subsequent bioconjugation reaction occurs after the peptide synthesis and cleavage from the resin, utilizing the specific functional handles incorporated into the peptide sequence. Thus, this compound contributes to the precise synthesis of the peptide scaffold that enables site-specific conjugation.
Synthesis of Post-Translationally Modified Peptides (e.g., Phosphopeptides, Glycopeptides)
The synthesis of post-translationally modified (PTM) peptides, such as phosphopeptides and glycopeptides, often employs Fmoc-based SPPS protocols. These syntheses typically involve the incorporation of pre-synthesized, protected amino acid building blocks containing the desired modification (e.g., phosphorylated amino acids, glycosylated amino acids) into the peptide chain.
Comparative Analysis with Alternative Peptide Coupling Reagents and Strategies
Comparative Evaluation with Carbodiimide-Based Reagents (e.g., DIC/HOBt, EDC)
Carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) and 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC) are long-standing reagents for peptide bond formation, often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to enhance reaction rates and suppress racemization. peptide.comthieme-connect.de The mechanism typically involves the formation of an O-acylurea intermediate, which can then react with the amine component or with an additive (like HOBt or HOAt) to form a more reactive and less racemizing active ester. thieme-connect.deuniurb.it Fmoc-Val-ODhbt, being a pre-formed activated ester, bypasses the initial carbodiimide (B86325) activation step of the carboxylic acid.
Comparative Efficiency and Yield Assessment
Fmoc-amino acid ODhbt esters, including this compound, are described as highly reactive amino acid derivatives that have gained popularity in automated SPPS. chempep.com ODhbt esters, generally, are reported to be more reactive than HOBt esters, which are commonly formed in situ when carbodiimides are used with HOBt as an additive. uniurb.itbachem.com This higher reactivity can potentially lead to faster coupling times and improved efficiency, particularly in automated synthesis where rapid cycles are desired. Studies have shown that using pre-formed activated esters like OPfp esters can lead to high yields in Fmoc SPPS. chempep.comsigmaaldrich.com While direct comparative yield data specifically for this compound versus DIC/HOBt or EDC couplings of Valine were not extensively detailed in the provided snippets, the higher intrinsic reactivity of ODhbt esters suggests they can be highly efficient coupling agents.
Differential Suppression of Racemization and Byproduct Formation
Racemization is a significant concern in peptide synthesis, particularly when coupling amino acids with a chiral α-carbon (all except glycine). peptide.combachem.com Carbodiimide activation can lead to racemization, primarily through the formation of oxazolone (B7731731) intermediates. thieme-connect.debachem.com The addition of additives like HOBt or HOAt is crucial for suppressing racemization in carbodiimide-mediated couplings by diverting the reaction pathway towards the formation of activated esters (like OBt or OAt esters) that are less prone to oxazolone formation. peptide.comthieme-connect.deuniurb.it HOAt, in particular, is known for its superior racemization suppression compared to HOBt due to anchimeric assistance from the aza nitrogen. uniurb.itsigmaaldrich.comthermofisher.com
This compound is a pre-formed active ester of N-hydroxy-1,2-dihydro-2-oxo-1-pyridyl)-N,N-dimethylformamidine (ODhbt). ODhbt esters are reported to be more reactive than HOBt esters uniurb.itbachem.com. While the snippets don't explicitly detail the racemization profile of this compound compared to carbodiimide/additive systems, the use of a pre-formed, highly reactive active ester like this compound is generally aimed at efficient coupling with minimized side reactions, including racemization, provided the activation and coupling conditions are optimized. However, the propensity for racemization can be sequence-dependent and influenced by the specific amino acid being coupled (e.g., histidine is known to be troublesome) and the reaction conditions, including the base used. peptide.combachem.com
Carbodiimide couplings can also lead to byproduct formation, such as N-acylureas, which can be difficult to remove, especially in solution phase synthesis using DCC where the byproduct is insoluble. peptide.comthieme-connect.de DIC is preferred in solid-phase synthesis due to the better solubility of its urea (B33335) byproduct. peptide.com this compound coupling, as a pre-formed active ester method, avoids the formation of carbodiimide-related byproducts like ureas and N-acylureas. However, other side reactions, such as aspartimide formation when coupling to Asp-Gly sequences, can occur in Fmoc SPPS regardless of the coupling reagent used. chempep.com
Comparison with Phosphonium and Aminium Reagents (e.g., HATU, HBTU, COMU, PyBOP)
Phosphonium and aminium (formerly uronium) salts like HATU, HBTU, COMU, and PyBOP are widely used "in situ" activating reagents in Fmoc SPPS, known for their fast reaction rates and efficiency, even with sterically hindered amino acids. bachem.comsigmaaldrich.comiris-biotech.de These reagents typically react with the Fmoc-protected amino acid in the presence of a base to form activated species, often OAt or OBt esters in the case of HATU and HBTU/PyBOP, respectively, which then react with the free amine of the growing peptide chain. sigmaaldrich.compeptide.com
Comparison with Other Activated Ester Formulations (e.g., OPfp, ONp, HOBt, HOAt esters)
This compound belongs to the class of pre-formed activated esters, similar to Fmoc-Val-OPfp, Fmoc-Val-ONp, and pre-formed HOBt or HOAt esters (though HOBt and HOAt are more commonly used as additives in in situ methods). chempep.comthermofisher.comiris-biotech.de These pre-formed esters offer the advantage of being isolable and characterizable, and their use avoids the potential complexities and byproducts associated with in situ activation methods like carbodiimides or some phosphonium/aminium salts. chempep.com
Fmoc-amino acid OPfp esters are also well-established and used in automated SPPS, known for being stable, isolable, and highly reactive. chempep.comsigmaaldrich.com The use of pre-formed OPfp esters is reported to reduce the risk of racemization during coupling. chempep.com Similarly, HOSu esters (formed using reagents like TSTU) are stable and applicable in both organic and aqueous solutions. bachem.compeptide.com
As noted earlier, ODhbt esters are considered more reactive than HOBt esters. uniurb.itbachem.com HOAt esters are generally considered among the most reactive activated esters due to the anchimeric assistance effect. uniurb.itsigmaaldrich.comthermofisher.com The relative reactivity of this compound compared to Fmoc-Val-OPfp or pre-formed HOAt esters would influence coupling rates and potentially the range of applicable sequences. While direct comparative data on the coupling efficiency and racemization of this compound versus Fmoc-Val-OPfp or pre-formed HOAt esters were not found in the snippets, the choice between these pre-formed activated esters often depends on factors like cost, stability, reactivity profile for the specific sequence, and ease of handling in automated synthesis.
Interactive Data Table (Illustrative - based on general trends from snippets, specific comparative data for this compound is limited)
| Reagent Class / Specific Reagent | Activation Method | Reactivity (General) | Racemization Tendency (without additives) | Racemization Tendency (with HOBt/HOAt) | Common Byproducts | Suitable for Difficult Couplings (Generally) |
| Carbodiimides (e.g., DIC, EDC) | In situ (O-acylurea) | Moderate | High | Low to Moderate (with HOBt), Lower (with HOAt) | Ureas, N-acylureas | Less preferred alone, improved with additives |
| This compound | Pre-formed Activated Ester | High (compared to OBt) | Low (as pre-formed ester) | N/A | None directly from coupling agent | Likely effective for routine couplings, potential for difficult sequences |
| Phosphonium/Aminium (e.g., HBTU, PyBOP) | In situ (via activated ester) | High (generates OBt/OAt) | Low (due to rapid active ester formation) | Very Low (especially with HOAt based) | Guanidination (Aminium) | Yes, especially HOAt-based reagents (HATU, PyAOP) |
| Phosphonium/Aminium (e.g., HATU, PyAOP) | In situ (via activated ester) | Very High (generates OAt) | Very Low | Very Low | Guanidination (Aminium, HATU) | Yes, often preferred |
| Other Activated Esters (e.g., Fmoc-Val-OPfp) | Pre-formed Activated Ester | High | Low | N/A | None directly from coupling agent | Yes, depending on the ester |
Note: This table summarizes general trends observed for the classes of reagents based on the provided search snippets. Specific performance can vary depending on the amino acid sequence, reaction conditions, and scale.
Reactivity Profiles and Stability Characteristics
In terms of stability, pre-activated amino acid derivatives like this compound are designed to be isolable and storable. While specific long-term stability data solely for this compound is not extensively detailed in the provided search results, related Bpoc-amino acid ODhbt esters have been noted for their stability to storage americanelements.com. This suggests that this compound is likely stable under appropriate storage conditions, allowing for its preparation in advance and use as a convenient, pre-weighed coupling agent in automated synthesis platforms. This contrasts with in situ activation methods, where the reactive species is generated just prior to coupling and has a transient existence.
Comparative Reactivity:
| Active Ester Type | Relative Reactivity (vs. HOBt esters) | Notes |
| ODhbt esters | Higher | Faster coupling rates observed fishersci.nlfishersci.ca. |
| HOBt esters | Baseline | Widely used, but generally less reactive. fishersci.nlfishersci.ca |
| OPfp esters | Lower than ODhbt esters | Can be isolated and purified fishersci.nluni.lu. |
Reagents like HATU, HBTU, and PyBOP, which are frequently used in Fmoc SPPS, typically generate OBt or OAt esters in situ fishersci.nlfishersci.co.uk. These reagents are known for achieving high coupling rates, even with sterically hindered amino acids fishersci.nlfishersci.co.ukfishersci.co.uk. The reactivity of the active ester formed is influenced by the leaving group; for instance, OAt esters generated by HATU and PyAOP are more reactive than OBt esters formed by HBTU and PyBOP due to the lower pKa of HOAt compared to HOBt fishersci.co.uk. ODhbt esters offer an alternative pre-activation strategy with inherent high reactivity.
Substrate Scope and Limitations
The substrate scope of this compound is primarily defined by its intended use in peptide synthesis, specifically for incorporating the amino acid valine into a growing peptide chain. Valine is a β-branched amino acid, and coupling such sterically hindered residues can sometimes be challenging in peptide synthesis, potentially leading to slower reaction rates or incomplete couplings tcichemicals.com. Pre-activated amino acid derivatives, including ODhbt esters, are often employed to overcome these difficulties and ensure efficient amide bond formation with hindered amino acids fishersci.co.uk.
This compound is particularly suited for coupling to the N-terminus of a resin-bound amino acid or peptide. The high reactivity of the ODhbt ester is expected to facilitate the acylation step, even when the incoming amine is somewhat hindered or the peptide sequence is prone to aggregation, a common issue in SPPS that can impede coupling efficiency tcichemicals.com.
While ODhbt esters in general have shown utility in coupling various amino acids americanelements.com, comprehensive data specifically detailing the performance and limitations of this compound across a wide range of peptide sequences and coupling environments is not extensively available in the provided search results. The effectiveness of any coupling reagent, including this compound, can be influenced by factors such as the nature of the C-terminal amino acid of the growing peptide chain, the presence of secondary structures in the resin-bound peptide, the solvent system, and the reaction temperature tcichemicals.com.
Potential limitations, common to many active ester methods, could include sensitivity to nucleophilic side chains if not adequately protected, although the rapid coupling kinetics of highly reactive esters like ODhbt can help minimize such side reactions. The formation of the ODhbt ester from Fmoc-Val-OH and HODhbt requires careful optimization to ensure high yield and purity of the activated species, free from undesired byproducts or racemization, although urethane-protected amino acids like Fmoc-Val-OH generally retain their optical purity upon activation fishersci.nl.
Innovations and Future Directions in Fmoc Val Odhbt Research
Development of Novel Synthetic Protocols for Enhanced Efficiency
The synthesis of activated amino acid esters, including those involving ODhbt, is a critical step in peptide synthesis. While standard coupling procedures are well-established, ongoing research aims to develop more efficient and environmentally friendly synthetic protocols. Novel approaches could focus on optimizing the formation of Fmoc-Val-ODhbt itself, potentially through catalyst screening, alternative solvent systems, or continuous flow chemistry techniques to improve yield, purity, and reduce reaction times.
Furthermore, innovations in peptide coupling methodologies that directly utilize or are enhanced by pre-activated species like this compound are an area of interest. For example, mechanochemical synthesis has shown promise for amide and dipeptide formation under solvent-free or reduced-solvent conditions, compatible with Fmoc protection and yielding optically active products with minimal racemization. fishersci.ca Exploring the application of such mechanochemical approaches for couplings involving this compound could lead to greener and more efficient peptide synthesis protocols.
Integration into Advanced Automated Peptide Synthesis Platforms
Automated peptide synthesizers are indispensable tools for the rapid and efficient production of peptides. The integration of pre-activated amino acid derivatives, such as ODhbt esters, into these platforms can streamline synthesis protocols by eliminating the in situ activation step for each coupling cycle. Automated systems often utilize various coupling reagents and protocols, and the performance of ODhbt esters in these systems has been noted. nih.gov
Exploration of Enantioselective and Diastereoselective Applications
While the primary role of this compound is in forming peptide bonds with defined stereochemistry from the L-valine precursor, there is potential for exploring its use in reactions requiring control over stereochemistry beyond standard peptide elongation. Research into enantioselective and diastereoselective transformations involving Fmoc-protected amino acid derivatives, though not always specifically with ODhbt esters, suggests broader possibilities. For instance, Fmoc-Val-OH has been utilized in enantioselective cross-coupling reactions. advancedchemtech.com
Future work could investigate if the ODhbt activated ester form of Fmoc-Val offers unique reactivity profiles that could be exploited in novel enantioselective or diastereoselective reactions. This might involve exploring its participation in non-peptidal bond formations or as a chiral building block in the synthesis of complex molecules where the valine moiety and the activated ester play a specific stereochemical role.
Computational and Theoretical Studies for Reaction Prediction and Optimization
Computational chemistry plays an increasingly vital role in understanding reaction mechanisms, predicting outcomes, and optimizing reaction conditions. While specific computational studies on this compound were not prominently found in the search, the application of computational methods to peptide coupling reactions and the behavior of activated esters is a growing field.
Future research could utilize computational and theoretical studies to gain deeper insights into the reactivity of this compound. This could involve:
Modeling the reaction pathway of this compound with an incoming amine nucleophile to understand the transition state and activation energy.
Predicting potential side reactions, such as racemization or aminolysis of the ODhbt ester, under various reaction conditions.
Using machine learning algorithms trained on peptide coupling data to predict optimal reaction parameters (solvent, temperature, concentration) when using this compound for challenging couplings.
Studying the conformational preferences of this compound and how they might influence reactivity and stereoselectivity.
Such studies could provide valuable guidance for experimental design, leading to more efficient and predictable synthetic routes utilizing this compound.
Potential for Catalytic Acceleration of this compound Mediated Reactions
Catalysis is a powerful tool for accelerating chemical reactions and improving selectivity. In peptide synthesis, various catalysts and additives are used to facilitate the coupling reaction. While ODhbt itself acts as an activating group, the potential exists to explore external catalysts that could further accelerate the reaction between this compound and an amine component.
Future research could investigate the use of different classes of catalysts, such as organic catalysts, metal complexes, or even enzymes, to enhance the rate and efficiency of couplings involving this compound. For example, studies have shown that the presence of certain functional groups in peptides can accelerate palladium-catalyzed cyclization reactions. While this is a different context, it highlights the potential for catalytic effects in peptide-related chemistry. Exploring catalysts that are compatible with Fmoc chemistry and the ODhbt ester could lead to faster coupling times, milder reaction conditions, and potentially improved yields in challenging sequences when using this compound.
Analytical Methodologies for Assessing Fmoc Val Odhbt Mediated Reactions and Products
Spectrophotometric Monitoring of Fmoc Deprotection and Coupling Progression
Spectrophotometric methods offer a convenient and often real-time approach to monitor key stages of solid-phase peptide synthesis (SPPS), particularly the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group.
The cleavage of the Fmoc group is a critical step in Fmoc/tBu-based SPPS. iris-biotech.de This process is typically achieved by treating the N-terminally protected peptide with a secondary amine base, most commonly piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). researchgate.net The reaction proceeds via a β-elimination mechanism, releasing the free amine of the peptide and generating a dibenzofulvene (DBF) intermediate. researchgate.net This highly reactive DBF is subsequently trapped by the excess piperidine in the reaction mixture to form a stable dibenzofulvene-piperidine adduct. researchgate.netnih.gov
This adduct possesses a strong chromophore, which allows for its quantification using UV-Vis spectroscopy. researchgate.net By measuring the absorbance of the solution after the deprotection step, the amount of released Fmoc group can be calculated using the Beer-Lambert law. This provides a direct and quantitative measure of the deprotection reaction's completion. iris-biotech.denih.gov This technique is so reliable that it can be integrated into automated peptide synthesizers for online, continuous monitoring of the deprotection steps. iris-biotech.dethieme-connect.de
The dibenzofulvene-piperidine adduct exhibits distinct absorption maxima, with measurements commonly taken at approximately 301 nm. nih.govresearchgate.net However, analyses at other wavelengths, such as 289.8 nm, have also been reported to offer high precision. nih.gov The choice of wavelength can be significant, as the peak at 301.0 nm is sharp, making it sensitive to the wavelength accuracy of the spectrophotometer, whereas the shallower band at 289.8 nm may provide more robust results. nih.gov
| Wavelength (nm) | Molar Absorption Coefficient (ε) (L mol⁻¹ cm⁻¹) | Reference |
|---|---|---|
| 301.0 | 7100 - 8100 | iris-biotech.denih.gov |
| 289.9 | 7100 - 8100 | iris-biotech.de |
| 289.8 | 6089 | nih.gov |
Chromatographic Techniques for Reaction Monitoring and Product Analysis
Chromatography is the cornerstone of peptide analysis, providing high-resolution separation of complex mixtures, which is essential for monitoring reaction progress and verifying the purity of the final product.
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the most widely used technique for analyzing the crude peptide product and assessing its purity. nih.gov In RP-HPLC, peptides are separated based on their hydrophobicity. The progress of a coupling reaction involving Fmoc-Val-ODhbt can be monitored by taking small aliquots from the reaction mixture over time. The resulting chromatograms will show the disappearance of the peak corresponding to the starting material (the N-terminally deprotected peptide) and the appearance and growth of the peak corresponding to the desired coupled product. researchgate.net
Once the synthesis is complete and the peptide is cleaved from the solid support, RP-HPLC is used to determine the purity of the crude product. researchgate.net The area of the main peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity. Incomplete reactions can lead to impurities such as deletion peptides (lacking one or more amino acid residues), which often have different retention times and can be identified by HPLC. dcu.ie For instance, the deprotection kinetics of Fmoc-Val-OH with piperidine can be effectively studied by RP-HPLC, where the decrease in the Fmoc-Val-OH peak and the increase in the dibenzofulvene peak are monitored over time. researchgate.netredalyc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive detection and mass determination of mass spectrometry. This hyphenated technique is indispensable for confirming the identity of the synthesized peptide and for characterizing any byproducts. nih.gov As the peptide elutes from the HPLC column, it is introduced into the mass spectrometer, which measures its molecular weight. The experimentally determined mass is then compared to the theoretical calculated mass of the target peptide, providing definitive confirmation of its identity. researchgate.net
LC-MS is also exceptionally powerful for byproduct profiling. During peptide synthesis, various side reactions can occur, leading to impurities that may be difficult to resolve or identify by HPLC alone. These can include truncated peptides, peptides with incompletely removed side-chain protecting groups, or products of side reactions like aspartimide formation. dcu.ie Mass spectrometry can detect these byproducts, even at low levels, by their unique mass-to-charge ratios, providing crucial information for optimizing synthesis and purification protocols.
Spectroscopic Methods for Mechanistic Insights (e.g., NMR, IR)
While chromatography and UV-Vis spectroscopy are excellent for monitoring reaction outcomes, other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide deeper insights into reaction mechanisms and the structure of intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the structure of the activated this compound ester in solution and to follow the course of the coupling reaction. For example, ¹H NMR has been used to study the equilibrium between dibenzofulvene and its adduct with piperidine during the Fmoc deprotection step, providing mechanistic details of this crucial reaction. nih.gov In principle, ¹³C or ¹⁵N NMR could be used to monitor the conversion of the activated carboxyl group to the amide bond in real-time for solution-phase couplings.
Advanced Techniques for Stereochemical Purity Determination (e.g., Chiral HPLC)
Maintaining the stereochemical integrity of the amino acids during peptide synthesis is paramount, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. nih.govdigitellinc.com Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur during the activation and coupling steps. dcu.ie Therefore, assessing the enantiomeric purity of the final peptide is a critical quality control step.
Chiral HPLC is the gold standard for determining the stereochemical purity of a synthetic peptide. chiraltech.com The standard method involves the complete acid hydrolysis of the peptide to break it down into its constituent amino acids. The resulting amino acid mixture is then analyzed on a chiral HPLC column. nih.govdigitellinc.com These columns contain a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers, resulting in two separate peaks on the chromatogram. chiraltech.com
Quantification of the peak areas allows for the precise determination of the percentage of D-isomer for each amino acid in the sequence. This method is highly sensitive and can detect very low levels of racemization, often with a reporting limit of 0.1%. digitellinc.com To account for any racemization that might occur during the hydrolysis step itself, the hydrolysis can be performed in deuterated acid, which labels any newly formed enantiomers. nih.govresearchgate.net
| CSP Type | Chiral Selector Example | Typical Application | Reference |
|---|---|---|---|
| Zwitterionic | Cinchona alkaloid-derived (e.g., CHIRALPAK ZWIX) | Direct separation of free amino acids and small peptides. | chiraltech.com |
| Macrocyclic Glycopeptide | Teicoplanin-based (e.g., CHIROBIOTIC T) | Separation of native, N-blocked, and other derivatized amino acids. | |
| Pre-column Derivatization | Marfey's Reagent (FDAA) + Standard C18 column | Separation of diastereomeric derivatives of amino acids. | researchgate.net |
Q & A
Q. What is the role of Fmoc-Val-ODhbt in solid-phase peptide synthesis (SPPS), and how does its chemical structure influence coupling efficiency?
this compound is an active ester derivative used as a coupling reagent in SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino terminus during synthesis, while the ODhbt (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine) moiety enhances coupling efficiency by reducing racemization and improving reaction kinetics . Methodologically, researchers should verify its reactivity using HPLC or MALDI-TOF to monitor coupling completion and assess epimerization rates compared to alternatives like HOBt/DIC .
Q. How should this compound be stored to maintain stability, and what analytical techniques confirm its degradation?
Store the compound at room temperature (RT) in a sealed container with desiccants to prevent moisture absorption, which hydrolyzes the active ester . Regularly assess purity via HPLC (e.g., C18 column, acetonitrile/water gradient) and characterize degradation products using LC-MS. A purity threshold of >98% is recommended for reproducible synthesis .
Q. What are the critical steps for synthesizing this compound, and how can researchers validate its identity post-synthesis?
Synthesis typically involves reacting Fmoc-Val-OH with Dhbt-OH in the presence of a carbodiimide coupling agent. Post-synthesis, validate the product using H/C NMR to confirm ester formation and FT-IR to identify carbonyl stretches (e.g., 1740–1720 cm for the ester group). Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the coupling efficiency of this compound in challenging peptide sequences?
Solvent polarity impacts activation: DMF or DCM is optimal for hydrophobic residues, while additives like NMP improve solubility in sterically hindered sequences. Elevated temperatures (30–40°C) can accelerate coupling but risk racemization. Experimental design should include kinetic studies (e.g., varying solvents/temperatures) and monitor diastereomer formation via chiral HPLC .
Q. What experimental strategies resolve contradictions between computational predictions and empirical data on this compound’s reactivity?
Discrepancies may arise from force field inaccuracies in simulating ester hydrolysis or solvation effects. Address this by:
Q. How can researchers mechanistically investigate side reactions (e.g., aspartimide formation) when using this compound in acidic or prolonged synthesis conditions?
Aspartimide formation is pH- and time-dependent. Design experiments to:
- Monitor side products via LC-MS/MS after varying deprotection times (e.g., 20% piperidine in DMF).
- Use F NMR (if fluorinated residues are present) to track β-sheet aggregation, which exacerbates side reactions.
- Optimize coupling cycles by reducing acid exposure and incorporating pseudoproline dipeptides .
Q. What methodologies quantify the impact of this compound purity on peptide yield, and how can batch-to-batch variability be mitigated?
Perform controlled studies using batches with 95%, 98%, and >99% purity. Correlate purity with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
